2-(2-Bromophenyl)cyclobutan-1-one
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Overview
Description
2-(2-Bromophenyl)cyclobutan-1-one is an organic compound with the molecular formula C10H9BrO It is a cyclobutanone derivative where a bromophenyl group is attached to the second carbon of the cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutane derivatives, including 2-(2-Bromophenyl)cyclobutan-1-one, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes or an alkene and an alkyne to form a cyclobutane ring . The reaction conditions typically require a catalyst, such as a metal complex, and can be conducted under various conditions, including photochemical or thermal activation.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale [2 + 2] cycloaddition reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(2-Bromophenyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Bromophenyl)cyclobutan-1-one exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the bromine atom and the cyclobutanone ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclobutanone ring can undergo ring-opening reactions under certain conditions. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
2-Phenylcyclobutan-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
2-(4-Bromophenyl)cyclobutan-1-one: The bromine atom is positioned differently, affecting the compound’s chemical properties and reactivity.
Cyclobutanone: The simplest cyclobutanone derivative, used as a reference compound in various studies.
Uniqueness: 2-(2-Bromophenyl)cyclobutan-1-one is unique due to the presence of the bromine atom at the ortho position of the phenyl ring, which significantly influences its chemical reactivity and potential applications. This structural feature distinguishes it from other cyclobutanone derivatives and makes it valuable in specific research and industrial contexts.
Properties
Molecular Formula |
C10H9BrO |
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Molecular Weight |
225.08 g/mol |
IUPAC Name |
2-(2-bromophenyl)cyclobutan-1-one |
InChI |
InChI=1S/C10H9BrO/c11-9-4-2-1-3-7(9)8-5-6-10(8)12/h1-4,8H,5-6H2 |
InChI Key |
PVIVRRMYFDHNRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C1C2=CC=CC=C2Br |
Origin of Product |
United States |
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